![molecular formula C17H16FN5O2S B2799373 N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226433-66-4](/img/structure/B2799373.png)
N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as FPA-124, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. FPA-124 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Scientific Research Applications
Synthesis and Antiproliferative Activity
Research has demonstrated the synthesis of new functionalized pyridine linked thiazole derivatives, including compounds structurally related to N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide. These compounds have shown promising antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Specifically, certain pyridine-thiazole compounds have revealed significant anticancer activity, with IC50 values in the low micromolar range when compared to standard treatments such as 5-fluorouracil. This suggests a potential application in developing novel anticancer therapies (Alaa M. Alqahtani, A. Bayazeed, 2020).
Anticancer Agents Development
Further research into novel pyridine-thiazole hybrid molecules has yielded compounds with high antiproliferative activity against a panel of tumor-derived cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia. One such compound demonstrated exceptional selectivity for cancer cells over normal cells, highlighting its potential as a perspective anticancer agent. The cytotoxic action of these compounds indicates a possible mechanism related to inducing genetic instability in tumor cells, which could be exploited in the development of new cancer treatments (I. Ivasechko et al., 2022).
Insecticidal Assessment
The compound and its related derivatives have also been assessed for insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. This research avenue explores the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming to identify potent insecticidal agents. Such studies contribute to the development of new agricultural pesticides that could offer effective control over harmful pests (A. Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Additionally, research into sulfide and sulfone derivatives of related thiazol-2-amine/acetamide compounds has demonstrated antimicrobial activity against various pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. These findings open up possibilities for the compound's use in developing new antimicrobial agents. Furthermore, some derivatives have shown potential in antitumor activity, suggesting another area of application in cancer research (N. Badiger et al., 2013).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-12-2-4-14(5-3-12)25-9-8-19-15(24)10-13-11-26-17(22-13)23-16-20-6-1-7-21-16/h1-7,11H,8-10H2,(H,19,24)(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWDYXESUOECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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